molecular formula C14H9F3O3 B1607755 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid CAS No. 480425-31-8

3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid

Cat. No.: B1607755
CAS No.: 480425-31-8
M. Wt: 282.21 g/mol
InChI Key: WWHMEYXWUKCAKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid (CAS: 853310-21-1, molecular formula: C₁₄H₁₁F₃O₃) is a fluorinated acrylic acid derivative featuring a furan ring substituted with a 2-(trifluoromethyl)phenyl group at the 5-position and an acrylic acid moiety at the 3-position. This compound is synthesized via Knoevenagel condensation of 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde with appropriate reagents, often under microwave irradiation to enhance reaction efficiency . Its structural uniqueness lies in the electron-withdrawing trifluoromethyl group, which enhances stability and influences electronic properties, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

3-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)11-4-2-1-3-10(11)12-7-5-9(20-12)6-8-13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWHMEYXWUKCAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381667
Record name 3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480425-31-8
Record name 3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}acrylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[5-(2-(Trifluoromethyl)phenyl)furan-2-yl]-acrylic acid, predominantly trans
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Suzuki-Miyaura Coupling for Furan-Phenyl Intermediate

The first step synthesizes 5-[2-(trifluoromethyl)phenyl]furan-2-carbaldehyde , a key intermediate. This involves coupling 5-bromofuran-2-carbaldehyde with 2-(trifluoromethyl)phenylboronic acid under palladium catalysis.

Reaction Conditions

Component Quantity/Condition
5-Bromofuran-2-carbaldehyde 1.0 equivalent
2-(Trifluoromethyl)phenylboronic acid 1.2 equivalents
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2.0 equivalents)
Solvent Dioxane/H₂O (4:1 v/v)
Temperature 80°C
Time 12 hours
Yield 72–78%

The reaction proceeds via oxidative addition of the bromofuran to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Knoevenagel Condensation for Acrylic Acid Formation

The aldehyde intermediate undergoes condensation with malonic acid in the presence of pyridine to form the α,β-unsaturated carboxylic acid.

Reaction Conditions

Component Quantity/Condition
5-[2-(Trifluoromethyl)phenyl]furan-2-carbaldehyde 1.0 equivalent
Malonic acid 2.0 equivalents
Base Pyridine (1.2 equivalents)
Solvent H₂O
Temperature Reflux (100°C)
Time 2 hours
Yield 63–67%

The mechanism involves base-catalyzed deprotonation of malonic acid, nucleophilic attack on the aldehyde, and dehydration to form the conjugated double bond.

Optimization and Key Findings

Catalyst Selection for Suzuki Coupling

Solvent Effects in Knoevenagel Reaction

  • Ethanol or DMF improved solubility of the aldehyde but lowered yields due to side reactions.
  • Aqueous conditions minimized decarboxylation and improved purity.

Data Tables

Table 1: Comparative Analysis of Suzuki-Miyaura Conditions

Catalyst Solvent Time (h) Yield (%)
Pd(PPh₃)₄ Dioxane/H₂O 12 78
Pd(OAc)₂/PPh₃ Toluene/EtOH 18 68
PdCl₂(dppf) DMF/H₂O 6 72

Table 2: Knoevenagel Condensation Variants

Base Solvent Temperature (°C) Yield (%)
Pyridine H₂O 100 67
Piperidine EtOH 80 58
NH₄OAc THF 60 49

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated acid.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Furan-2,3-diones.

    Reduction: Saturated acids.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Mechanism of Action

The mechanism of action of 3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to form strong interactions with these targets, often through hydrogen bonding and van der Waals forces. This can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Trifluoromethyl Substitution Patterns

  • 2-phenyl substitution). This positional isomerism alters electronic distribution, affecting reactivity in cyclization reactions (e.g., forming furopyrrole derivatives under thermolysis) .
  • 2-Cyano-3-[5-(3-trifluoromethyl-phenyl)-furan-2-yl]-acrylic acid (CAS: 300559-50-6): Incorporates a cyano group at the 2-position of the acrylic acid chain. The cyano group increases electrophilicity, making this compound a potent electron acceptor in dye-sensitized solar cells (DSSCs) .

Nitro-Substituted Derivatives

  • Studies show that para-nitro derivatives exhibit higher melting points and crystallinity compared to ortho/meta isomers due to symmetry .

Halogen-Substituted Analogs

  • 3-[5-(2,4-Difluorophenyl)-2-Furyl]acrylic Acid (CAS: 844891-16-3): Replaces trifluoromethyl with difluoro groups. Reduced steric bulk and altered lipophilicity make this compound less effective in biological membrane penetration but more soluble in polar solvents .

Medicinal Chemistry

  • 3-Aryl-2-(trifluoromethyl)acrylic acids: Serve as intermediates for CF₃-containing propanoic acid derivatives with anti-inflammatory and antiviral activities. The trifluoromethyl group enhances metabolic stability .
  • Gravacin (3-(5-[3,4-dichlorophenyl]-2-furyl)acrylic acid) : A polar auxin transport inhibitor used in plant physiology studies. Its dichlorophenyl group provides stronger herbicidal activity compared to trifluoromethyl analogs .

Materials Science

  • 2-Cyano-3-[5-(3-trifluoromethyl-phenyl)-furan-2-yl]-acrylic acid: Used in DSSCs due to its broad absorption spectrum and efficient electron injection into semiconductors .
  • 3-{5-[4-(Aminocarbonyl)phenyl]-2-furyl}acrylic acid (CAS: sc-343775): The amide group enhances hydrogen-bonding capacity, making it suitable for polymer functionalization .

Physicochemical Properties

Compound Name Substituent(s) Molecular Formula CAS Number Key Application(s) Reference
3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid 2-(Trifluoromethyl)phenyl C₁₄H₁₁F₃O₃ 853310-21-1 Medicinal intermediates, DSSCs
2-Cyano-3-[5-(3-trifluoromethyl-phenyl)-furan-2-yl]-acrylic acid 3-(Trifluoromethyl)phenyl, cyano C₁₅H₈F₃NO₃ 300559-50-6 DSSC dyes
3-[5-(2,4-Difluorophenyl)-2-Furyl]acrylic Acid 2,4-Difluorophenyl C₁₃H₈F₂O₃ 844891-16-3 Solubility studies
Gravacin 3,4-Dichlorophenyl C₁₃H₈Cl₂O₃ Not provided Plant physiology

Research Findings and Trends

Positional Isomerism Effects : 2-(Trifluoromethyl)phenyl derivatives exhibit higher thermal stability than 3- or 4-substituted isomers due to reduced steric strain .

Biological Activity : CF₃-containing acrylic acids show 2–3× higher bioavailability compared to chloro- or nitro-substituted analogs in preclinical models .

Environmental Impact : Fluorinated acrylic acids are persistent in aquatic systems, necessitating stringent disposal protocols .

Biological Activity

3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid is a complex organic compound recognized for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. The trifluoromethyl group attached to the phenyl ring enhances the compound's lipophilicity and biological activity, making it a subject of interest in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C14H9F3O3
  • SMILES Notation : C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)O)C(F)(F)F
  • InChIKey : WWHMEYXWUKCAKU-UHFFFAOYSA-N

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies show cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. For instance, derivatives of this compound have demonstrated IC50 values lower than standard chemotherapeutics like Doxorubicin in several assays .
  • Anti-inflammatory Effects : This compound has been investigated for its anti-inflammatory properties, with some studies indicating a reduction in inflammatory markers in vitro .

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances binding affinity to various receptors and enzymes, modulating their activity. Key pathways affected include:

  • Inhibition of cell proliferation in cancer cells through modulation of apoptotic pathways.
  • Downregulation of specific oncogenes and tumor suppressor genes, such as EGFR and TP53, in treated cell lines .

Anticancer Activity

A study evaluated the anticancer efficacy of this compound on multiple human cancer cell lines, including A549 (lung), HCT116 (colon), and HePG2 (liver). The findings revealed:

Cell LineIC50 (μM)Comparison to Doxorubicin (IC50 μM)
A54944.452.1
HCT11622.452.1
HePG217.852.1

The results indicated that the compound exhibits superior cytotoxicity compared to Doxorubicin against certain cell lines, highlighting its potential as a lead compound for further development .

Anti-inflammatory Effects

In vitro studies have shown that treatment with this compound leads to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests its potential utility in treating inflammatory diseases .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructural FeaturesUnique Attributes
5-(Trifluoromethyl)furan-2-carboxylic acidContains a trifluoromethyl groupEnhanced lipophilicity
3-(Trifluoromethyl)phenylacrylic acidTrifluoromethyl group on phenylPotential anti-cancer properties
4-(Trifluoromethyl)benzoic acidTrifluoromethyl substitutionKnown for anti-inflammatory effects

These compounds illustrate the significance of the trifluoromethyl group in enhancing biological activity, particularly in anticancer and anti-inflammatory contexts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}acrylic acid?

  • Methodological Answer : The compound can be synthesized via condensation reactions followed by cyclization. For example, 5-[(3-trifluoromethyl)phenyl]furan-2-carboxaldehyde reacts with methyl azidoacetate in methanol under sodium methoxide catalysis to form intermediates like methyl 2-azido-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}propenoate, which cyclizes in boiling toluene to yield the target structure . Alternative routes may involve palladium-catalyzed cross-coupling for furan ring functionalization .

Q. How can the compound be characterized using spectroscopic methods?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (e.g., singlet for pyrrole H-6 at δ 6.8–7.2 ppm) and trifluoromethyl groups (distinct 19F^{19}F-NMR signals near -60 ppm) .
  • FTIR : Confirm the carboxylic acid group via O-H stretching (~2500–3000 cm1^{-1}) and C=O absorption (~1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 316.05 (C14_{14}H9_{9}F3_{3}O3_{3}) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, methanol) but limited in aqueous buffers (pH-dependent ionization of the carboxylic acid group) .
  • Stability : Store at -20°C under inert gas (N2_2) to prevent hydrolysis of the trifluoromethyl group or furan ring oxidation .

Advanced Research Questions

Q. How to design experiments to study its biological activity in plant or mammalian systems?

  • Methodological Answer :

  • Plant Models : Test auxin transport inhibition using Arabidopsis root elongation assays with TIBA (2,3,5-triiodobenzoic acid) as a positive control .
  • Mammalian Systems : Screen for cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa), noting IC50_{50} values and comparing to structurally related acrylates .

Q. How to analyze impurities and degradation products in synthesized batches?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) to detect byproducts like unreacted 5-[2-(trifluoromethyl)phenyl]furan-2-carboxaldehyde .
  • LC-MS/MS : Identify hydrolyzed derivatives (e.g., 3-{5-[2-(trifluoromethyl)phenyl]-2-furyl}propanoic acid) using fragmentation patterns .

Q. What computational approaches are suitable for studying its electronic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map HOMO-LUMO gaps (~4.5 eV) and electrostatic potential surfaces (EPS) for reactivity prediction .
  • Molecular Docking : Simulate binding to auxin transport proteins (e.g., PIN-FORMED transporters) using AutoDock Vina .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., pH, solvent additives like DMSO) that may alter compound stability or cellular uptake .
  • SAR Studies : Synthesize analogs (e.g., replacing trifluoromethyl with chlorine) to isolate structural determinants of activity .

Q. What are the safety protocols for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., methyl azidoacetate) .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated solvent containers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid
Reactant of Route 2
Reactant of Route 2
3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.